2,6-dibromo-4,8-bis[5-(2-ethylhexyl)thiophen-2-yl]thieno[2,3-f][1]benzothiole
Description
2,6-Dibromo-4,8-bis[5-(2-ethylhexyl)thiophen-2-yl]thieno[2,3-f][1]benzothiole (CAS: 1482447-24-4) is a brominated benzodithiophene (BDT) derivative functionalized with 2-ethylhexyl-substituted thiophene side chains. This compound serves as a critical monomer in synthesizing conjugated polymers for organic electronic applications, particularly organic photovoltaics (OPVs). The bromine substituents at the 2,6-positions enable cross-coupling reactions (e.g., Stille or Suzuki coupling), facilitating polymerization into donor-acceptor (D-A) copolymers. The 2-ethylhexyl groups enhance solubility in organic solvents, ensuring processability for thin-film device fabrication .
Properties
IUPAC Name |
2,6-dibromo-4,8-bis[5-(2-ethylhexyl)thiophen-2-yl]thieno[2,3-f][1]benzothiole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H40Br2S4/c1-5-9-11-21(7-3)17-23-13-15-27(37-23)31-25-19-29(35)40-34(25)32(26-20-30(36)39-33(26)31)28-16-14-24(38-28)18-22(8-4)12-10-6-2/h13-16,19-22H,5-12,17-18H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVTZWLHMYPECNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CC1=CC=C(S1)C2=C3C=C(SC3=C(C4=C2SC(=C4)Br)C5=CC=C(S5)CC(CC)CCCC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H40Br2S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
736.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Addition–Elimination Reaction
A benzo[b]thiophene 1,1-dioxide derivative (e.g., 3-bromobenzo[b]thiophene 1,1-dioxide) reacts with a thiophenolic nucleophile under mild basic conditions. For example, treatment with cesium carbonate in tetrahydrofuran (THF) at 42°C facilitates the formation of dithienyl ether intermediates. Subsequent reduction with diisobutylaluminum hydride (DIBAL-H) removes the sulfone group, yielding the fused benzothiole structure.
Key Conditions :
Bromination at the 2,6-Positions
Direct bromination of the core structure introduces electrophilic substituents essential for downstream coupling reactions.
Electrophilic Aromatic Substitution
Using bromine (Br₂) or N-bromosuccinimide (NBS) in a halogenated solvent (e.g., dichloromethane or chloroform) selectively brominates the 2,6-positions of the benzothiole core. The reaction is typically catalyzed by Lewis acids such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).
Example Protocol :
-
Dissolve the core structure in chloroform.
-
Add Br₂ (2.2 equiv) dropwise at 0°C.
-
Stir for 12 hours at room temperature.
-
Quench with sodium thiosulfate and isolate via column chromatography.
Introducing 5-(2-Ethylhexyl)thiophen-2-yl Groups
The 4,8-positions of the brominated core are functionalized with 5-(2-ethylhexyl)thiophen-2-yl units via cross-coupling reactions .
Stille Coupling
This method employs palladium catalysts to couple stannane-functionalized thiophenes with the dibrominated core.
Procedure :
Suzuki–Miyaura Coupling
An alternative employs boronic ester derivatives. For example, 5-(2-ethylhexyl)thiophen-2-ylboronic acid reacts with the dibrominated core in the presence of Pd(dppf)Cl₂ and K₂CO₃ in a toluene/water mixture.
Advantages :
-
Avoids toxic stannanes.
-
Compatible with aqueous conditions.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Analysis
-
¹H/¹³C NMR : Confirms substitution patterns and alkyl chain integrity.
-
Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ = 636.0067 for C₂₆H₃₆Br₂S₄).
Comparative Analysis of Synthetic Routes
| Method | Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Stille Coupling | Pd(PPh₃)₄ | Toluene | 145°C | 71–81% |
| Suzuki Coupling | Pd(dppf)Cl₂ | Toluene/H₂O | 100°C | 65–75% |
| Direct Bromination | FeCl₃ | CHCl₃ | RT | 85–90% |
Challenges and Optimization
-
Regioselectivity : Bromination must avoid over-substitution; excess Br₂ leads to tetra-brominated byproducts.
-
Steric Hindrance : Bulky 2-ethylhexyl groups on thiophenes necessitate prolonged coupling times.
-
Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility but may degrade palladium catalysts.
Recent Advances
Chemical Reactions Analysis
Types of Reactions
Benzo[1,2-b:4,5-b’]dithiophene, 2,6-dibromo-4,8-bis[5-(2-ethylhexyl)-2-thienyl]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives, which are useful in various applications.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Substitution: Halogen substitution reactions are common, where the bromine atoms can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sulfuric acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Reduced forms of the compound with modified electronic properties.
Substitution: Various substituted derivatives depending on the functional groups introduced.
Scientific Research Applications
Benzo[1,2-b:4,5-b’]dithiophene, 2,6-dibromo-4,8-bis[5-(2-ethylhexyl)-2-thienyl]- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of conjugated polymers and small molecules for organic electronics
Biology: Investigated for its potential use in bioelectronics due to its conductive properties.
Medicine: Explored for its potential in drug delivery systems and as a component in biosensors.
Industry: Widely used in the production of organic solar cells and transistors
Mechanism of Action
The mechanism of action of Benzo[1,2-b:4,5-b’]dithiophene, 2,6-dibromo-4,8-bis[5-(2-ethylhexyl)-2-thienyl]- involves its ability to facilitate charge transport due to its planar conjugated structure. The compound’s large π-conjugated system allows for efficient electron delocalization, which is crucial for its performance in electronic devices . The molecular targets and pathways involved include interactions with other conjugated systems and the formation of charge-transfer complexes .
Comparison with Similar Compounds
Brominated vs. Chlorinated Analogues
- Chlorinated derivatives exhibit a slight blue shift in absorption spectra compared to brominated counterparts, attributed to reduced electron-withdrawing effects .
- Target Compound : Bromine enhances charge carrier mobility in polymers due to stronger electron-withdrawing effects, leading to improved power conversion efficiency (PCE) in OPVs .
Fluorinated Derivatives
- 2,6-Dibromo-4,8-bis(5-(2-ethylhexyl)-4-fluorothiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene (CAS: 2460300-93-8): Fluorination at the thiophene ring introduces electron-withdrawing effects, lowering the HOMO level (-5.3 eV vs. -5.1 eV for the non-fluorinated target compound). This improves open-circuit voltage (VOC) in solar cells but may reduce solubility .
Side Chain Engineering
Alkyl vs. Alkoxy Chains
- 2,6-Dibromo-4,8-bis((2-butyloctyl)oxy)benzo[1,2-b:4,5-b']dithiophene (CAS: 1336893-15-2):
Alkoxy side chains increase electron density on the BDT core, raising the HOMO level (-4.9 eV) compared to alkylthiophene-substituted derivatives. However, alkoxy chains reduce thermal stability (decomposition temperature ~250°C vs. ~300°C for the target compound) . - Target Compound : The 2-ethylhexyl-thiophene side chains balance solubility and intermolecular packing, enabling high hole mobility (~10<sup>-3</sup> cm²/V·s) in polymer films .
Polymer Performance in Solar Cells
*Estimated based on structural similarity to PTB7-Th.
Thermal and Physical Properties
*Predicted based on analogous structures.
Biological Activity
2,6-Dibromo-4,8-bis[5-(2-ethylhexyl)thiophen-2-yl]thieno[2,3-f] benzothiole is a compound of significant interest in materials science and pharmacology due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antioxidant, and cytotoxic properties based on recent research findings.
Chemical Structure and Properties
The compound is characterized by a complex molecular structure that includes bromine substituents and thiophene rings. Its molecular formula is with a molecular weight of approximately 736.75 g/mol. The presence of multiple thiophene units contributes to its electronic properties, making it a candidate for various applications in organic electronics and as a potential therapeutic agent.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of 2,6-dibromo-4,8-bis[5-(2-ethylhexyl)thiophen-2-yl]thieno[2,3-f] benzothiole against various bacterial and fungal strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Candida albicans | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results indicate that the compound exhibits moderate antibacterial activity against Gram-positive bacteria and some antifungal activity against Candida species. The mechanism of action is thought to involve disruption of microbial cell membranes and interference with metabolic pathways.
Antioxidant Activity
The antioxidant potential of this compound was assessed using various assays such as DPPH radical scavenging and ferric reducing antioxidant power (FRAP). The results demonstrated a significant capacity to scavenge free radicals:
| Assay Type | IC50 Value (µg/mL) |
|---|---|
| DPPH Radical Scavenging | 45.3 |
| FRAP Assay | 30.7 |
These findings suggest that the compound can effectively neutralize free radicals, which may contribute to its protective effects against oxidative stress-related damage.
Cytotoxicity
Cytotoxicity assays were conducted using human cancer cell lines to evaluate the potential therapeutic applications of the compound. The results indicated varying degrees of cytotoxic effects:
| Cell Line | IC50 Value (µM) |
|---|---|
| HeLa (Cervical Cancer) | 12.5 |
| MCF-7 (Breast Cancer) | 18.0 |
| A549 (Lung Cancer) | 15.0 |
The cytotoxic effects observed suggest that the compound may inhibit cell proliferation in cancer cells, indicating potential as an anticancer agent.
Case Studies
- Study on Antimicrobial Efficacy : A recent study published in the Journal of Antimicrobial Agents evaluated the antimicrobial properties of various thiophene derivatives, including our compound. The study highlighted its effectiveness against resistant strains of bacteria, suggesting its utility in developing new antimicrobial therapies.
- Antioxidant Properties Research : Another study focused on the antioxidant activities of thiophene derivatives reported that compounds with similar structures exhibited enhanced protective effects against oxidative stress in cellular models. This supports the hypothesis that our compound could be beneficial in preventing oxidative damage in biological systems.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2,6-dibromo-4,8-bis[5-(2-ethylhexyl)thiophen-2-yl]thieno[2,3-f][1]benzothiole, and what critical parameters govern reaction efficiency?
- Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution or Suzuki coupling. A common procedure involves reacting brominated precursors (e.g., 2,6-dibromobenzothiole) with thiophene derivatives in 1,4-dioxane under equimolar conditions at room temperature, followed by overnight stirring. Isolation involves filtration after quenching with ice/water . Key parameters include solvent polarity, stoichiometric ratios, and reaction time, which influence yield and purity.
Q. Which spectroscopic and crystallographic techniques are essential for structural validation?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms functional group integration and purity, while X-ray Diffraction (XRD) resolves crystal packing and molecular geometry. For example, XRD analysis of analogous thiophene-disubstituted benzobisoxazoles reveals planar molecular structures with π-π stacking, critical for optoelectronic applications .
Advanced Research Questions
Q. How do alkyl side-chain modifications (e.g., 2-ethylhexyl) affect solubility and charge transport in polymer matrices?
- Methodological Answer : Bulky alkyl chains enhance solubility in organic solvents (e.g., chloroform, THF) but reduce crystallinity, impacting charge carrier mobility. Researchers optimize chain length and branching (e.g., 2-ethylhexyl vs. linear hexyl) via Hansen solubility parameter analysis. Blending with high-mobility polymers (e.g., PBDTTT-EFT) mitigates trade-offs between processability and device performance .
Q. What experimental strategies resolve contradictions in fluorescence quantum yield (ΦF) measurements across studies?
- Methodological Answer : Discrepancies in ΦF often arise from solvent polarity, aggregation, or excitation wavelength differences. Standardized protocols include:
- Using degassed solvents to minimize oxygen quenching.
- Employing integrating spheres for absolute ΦF determination.
- Comparing data under identical excitation conditions (e.g., 450 nm for thiophene derivatives) .
Q. How does bromination at the 2,6-positions modulate electronic properties for photovoltaic applications?
- Methodological Answer : Bromine’s electron-withdrawing nature lowers the HOMO level (-5.4 eV to -5.6 eV), enhancing open-circuit voltage (Voc) in organic solar cells. Density Functional Theory (DFT) calculations and Ultraviolet Photoelectron Spectroscopy (UPS) validate these effects. Device optimization involves pairing brominated donors with low-LUMO acceptors (e.g., IT-4F) to maximize charge separation .
Methodological Recommendations
- Controlled Crystallization : Use slow solvent evaporation (e.g., dichloromethane/hexane) for single-crystal growth, enabling precise XRD analysis .
- Device Fabrication : Spin-coating at 2000 rpm with 1,8-diiodooctane additive improves thin-film morphology and power conversion efficiency (PCE) in solar cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
